1-(3-Fluoro-2-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6FIO. It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-fluoroacetophenone with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the final product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-iodophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl ethanones.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
1-(3-Fluoro-2-iodophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-iodophenyl)ethanone largely depends on the specific reactions it undergoes. For instance, in electrophilic aromatic substitution reactions, the fluorine and iodine atoms influence the reactivity of the phenyl ring, directing the incoming electrophile to specific positions on the ring. This can lead to the formation of various substituted products .
Comparison with Similar Compounds
- 1-(3-Iodophenyl)ethanone
- 1-(4-Fluoro-2-iodophenyl)ethanone
- 1-(2-Iodophenyl)ethanone
Comparison: 1-(3-Fluoro-2-iodophenyl)ethanone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its analogs, such as 1-(3-Iodophenyl)ethanone, which lacks the fluorine atom .
Properties
Molecular Formula |
C8H6FIO |
---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-(3-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6FIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |
InChI Key |
DHPKGLUJAFHVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.